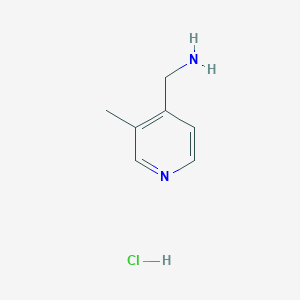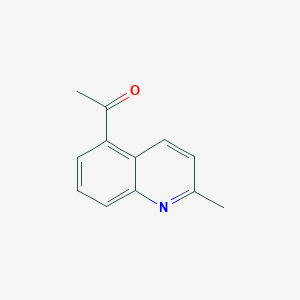
1-(2-Methylquinolin-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylquinolin-5-yl)ethanone is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and an ethanone group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: 1-(2-Methylquinolin-5-yl)ethanone can be synthesized through various methods. One common approach involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions. Another method includes the cyclization of 2-aminobenzaldehyde derivatives with ketones in the presence of catalysts.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedländer synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products.
化学反応の分析
Types of Reactions: 1-(2-Methylquinolin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Formation of 1-(2-Methylquinolin-5-yl)carboxylic acid.
Reduction: Formation of 1-(2-Methylquinolin-5-yl)ethanol.
Substitution: Formation of halogenated or nitrated quinoline derivatives.
科学的研究の応用
1-(2-Methylquinolin-5-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Methylquinolin-5-yl)ethanone involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interact with DNA, leading to antimicrobial or anticancer effects. The quinoline ring system allows for strong binding to target molecules, disrupting their normal function.
類似化合物との比較
2-Methylquinoline: Lacks the ethanone group, making it less reactive in certain chemical reactions.
1-(2-Chloroquinolin-5-yl)ethanone: Contains a chlorine substituent, altering its chemical properties and reactivity.
1-(2-Methylquinolin-3-yl)ethanone: The position of the ethanone group changes, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Methylquinolin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H11NO |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
1-(2-methylquinolin-5-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-6-7-11-10(9(2)14)4-3-5-12(11)13-8/h3-7H,1-2H3 |
InChIキー |
KJGDGLFDMGZNRW-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC(=C2C=C1)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[d]thiazol-2-ylmethyl cinnamate](/img/structure/B15330204.png)
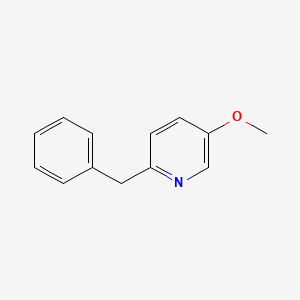
![6-Chloro-1-(2,6-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15330212.png)
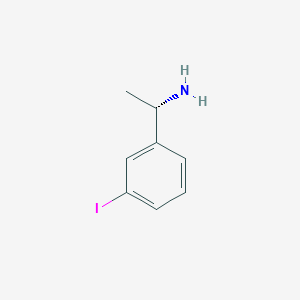
![4,6-Difluoro-2-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15330221.png)

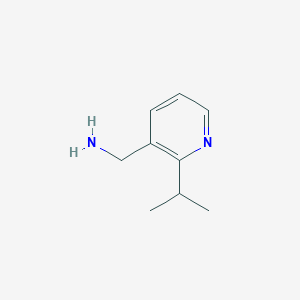
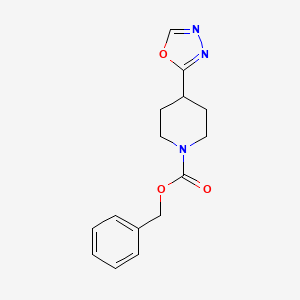


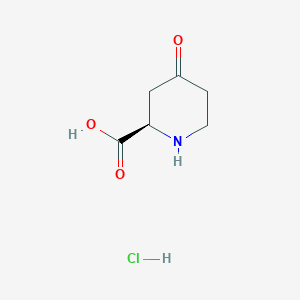
![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
